molecular formula C22H26F3N3O2 B2999949 4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide CAS No. 1797816-22-8

4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide

Cat. No.: B2999949
CAS No.: 1797816-22-8
M. Wt: 421.464
InChI Key: GXTOXOVVQSBHMJ-UHFFFAOYSA-N
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Description

4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a tetrahydroindazole core, a scaffold recognized in scientific literature for its relevance in the study of novel therapeutic agents . Compounds based on the tetrahydroindazole structure have been investigated for their potential role in targeting specific cellular pathways, including those involved in the regulation of cell cycle and proliferation, making them valuable tools for basic research in diseases such as cancer . Research into similar structures indicates potential applications in the study of viral infections, providing a broad scope for experimental use in virology . The specific mechanism of action for this compound is an area of active investigation, but its molecular design suggests it may function as a targeted inhibitor, allowing researchers to probe and modulate specific protein interactions within biological systems. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2/c23-22(24,25)19-17-8-4-5-9-18(17)28(27-19)13-12-26-20(29)21(10-14-30-15-11-21)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOXOVVQSBHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group and an indazole moiety. Its chemical formula is C19H22F3N3OC_{19}H_{22}F_3N_3O. The presence of the trifluoromethyl group significantly influences its biological properties by enhancing lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antidiabetic Activity :
    • In vitro studies have shown that the compound exhibits significant inhibition of alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism. The observed IC50 values for these activities suggest potent antidiabetic potential, comparable to standard medications like acarbose.
    • Table 1 summarizes the enzyme inhibition results:
    EnzymeConcentration (μM)% InhibitionIC50 (μM)
    Alpha-Glucosidase50083.136.28
    Alpha-Amylase50078.854.58
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties through DPPH radical scavenging assays. The IC50 for antioxidant activity was found to be 2.36 μM, indicating a strong capacity to neutralize free radicals.
    • Comparison with ascorbic acid (IC50 = 0.85 μM) shows that while effective, the compound's antioxidant activity is slightly lower than that of this standard.
  • Protein Tyrosine Phosphatase 1B Inhibition :
    • This compound also inhibits protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes treatment. The IC50 value recorded was 0.91 μM, which is competitive with known inhibitors such as ursolic acid (IC50 = 1.35 μM).

The mechanisms underlying the biological activities of this compound are attributed to its structural features:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group likely enhances binding affinity to target enzymes by improving hydrophobic interactions.
  • Antioxidant Mechanism : The ability to scavenge free radicals may involve electron donation from the indazole structure, stabilizing reactive species.

Case Studies

Recent research has highlighted specific case studies involving this compound:

  • A study investigated its effects on diabetic mice models, where administration led to significant reductions in blood glucose levels compared to control groups.
  • Another study explored its cytotoxic effects on cancer cell lines, revealing potential anti-cancer properties that warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several pharmacologically active molecules, including SNX-2112 (PF-04928473) and Goxalapladib, as well as the tetrahydroquinoline derivative from the European Patent Bulletin (). Key similarities and differences are outlined below:

Compound Name Molecular Formula Molecular Weight Key Structural Features Target/Indication Reference
4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide Not explicitly provided* Oxane core, trifluoromethyl-tetrahydroindazol, phenyl-carboxamide linkage Unknown (structural analogs suggest HSP90 or enzyme inhibition)
SNX-2112 (PF-04928473) C23H27F3N4O3 464.48 Tetrahydroindazol, benzamide, cyclohexylamino group HSP90 (cancer therapy)
Goxalapladib C40H39F5N4O3 718.80 Naphthyridine core, trifluoromethyl biphenyl, methoxyethyl-piperidine Lp-PLA2 (atherosclerosis)
Tetrahydroquinoline derivative () Not explicitly provided Tetrahydroquinoline, carboxyphenyl, trifluoromethyl biphenyl Pharmaceutically active compound (unspecified)

*Note: The molecular formula of the target compound can be inferred as C23H25F3N2O2 based on its IUPAC name.

  • Core Heterocycles: The target compound’s oxane core contrasts with SNX-2112’s benzamide and Goxalapladib’s naphthyridine. Oxanes (tetrahydropyrans) are known for improving solubility and bioavailability compared to aromatic rings . The trifluoromethyl-tetrahydroindazol group is shared with SNX-2112, a feature critical for HSP90 inhibition due to hydrophobic interactions in the ATP-binding pocket .
  • Goxalapladib’s methoxyethyl-piperidine and biphenyl substituents contribute to its larger size and specificity for Lp-PLA2 .

Functional and Pharmacological Comparison

  • Target Specificity: SNX-2112’s HSP90 inhibition is well-documented in oncology, where it disrupts chaperone-mediated protein folding in cancer cells . The target compound’s structural resemblance suggests similar mechanisms, though its oxane core may modify binding kinetics. Goxalapladib’s activity against Lp-PLA2 highlights the role of trifluoromethyl biphenyl motifs in enzyme inhibition, a motif absent in the target compound but present in the tetrahydroquinoline derivative from .
  • Therapeutic Potential: SNX-2112 demonstrates oral bioavailability and efficacy in xenograft models, while Goxalapladib’s larger size may limit blood-brain barrier penetration, restricting it to peripheral targets like atherosclerosis . The target compound’s smaller size (~464 Da inferred) could favor CNS penetration if required.

Pharmacokinetic and Physicochemical Properties

  • Solubility : SNX-2112 is soluble in DMSO, a common feature of hydrophobic HSP90 inhibitors . The target compound’s oxane core may improve aqueous solubility compared to purely aromatic systems.
  • Metabolic Stability : The trifluoromethyl group in all compounds reduces metabolic degradation by cytochrome P450 enzymes, a shared advantage for prolonged half-life .

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